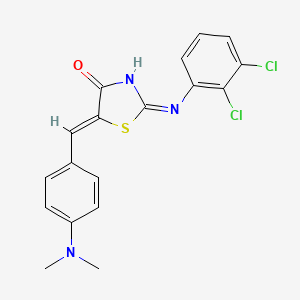
(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H15Cl2N3OS and its molecular weight is 392.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one, also referred to as compound 1, is a thiazole derivative with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is C18H15Cl2N3OS, with a molecular weight of 392.3 g/mol. Its structure features a thiazole ring substituted with a dichlorophenyl group and a dimethylaminobenzylidene moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H15Cl2N3OS |
| Molecular Weight | 392.3 g/mol |
| CAS Number | 381681-62-5 |
| Purity | ≥95% |
Synthesis
Compound 1 can be synthesized through a multi-step reaction involving the condensation of appropriate amines and aldehydes under acidic conditions. The synthesis typically involves:
- Refluxing a mixture of 2,3-dichloroaniline and 4-(dimethylamino)benzaldehyde with thiazole derivatives.
- Purification through recrystallization or chromatography to obtain the desired compound in high purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound 1. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest.
Case Study:
In one study, compound 1 was tested against A549 cells at concentrations ranging from 1 to 10 µM. The results indicated:
- Cell Viability Reduction: At 10 µM concentration, cell viability decreased to approximately 30% compared to control.
- Apoptosis Induction: Flow cytometry analysis showed an increase in early apoptotic cells by over 40% when treated with compound 1 at higher concentrations.
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate activity against Gram-positive bacteria such as Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to its structural features. The presence of the dichlorophenyl group is essential for enhancing lipophilicity, which may facilitate better membrane penetration in cancer cells.
Key Findings:
- Dichloro Substitution: Enhances cytotoxicity.
- Dimethylamino Group: Contributes to increased solubility and bioavailability.
Propiedades
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-23(2)12-8-6-11(7-9-12)10-15-17(24)22-18(25-15)21-14-5-3-4-13(19)16(14)20/h3-10H,1-2H3,(H,21,22,24)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJUEYFQXNMWMT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













